Ethyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate
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Overview
Description
Ethyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its bicyclo[2.2.2]octane core, which is a privileged structure found in many natural products and synthetic analogues
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate typically involves a tandem reaction that allows rapid access to a wide range of bicyclo[2.2.2]octane-1-carboxylates. This process is carried out under metal-free, mild, and operationally simple conditions, often mediated by an organic base . The reaction involves the formal [4 + 2] cycloaddition of α′-ethoxycarbonyl cyclohexenone and nitroolefin, leading to the formation of the desired bicyclic product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yields and enantioselectivity, as well as implementing efficient purification techniques to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and natural product analogues.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used in the development of new materials and chemical processes, leveraging its stability and reactivity.
Mechanism of Action
The mechanism by which ethyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate exerts its effects is largely dependent on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The bicyclic structure provides a rigid framework that can enhance binding affinity and specificity for these targets .
Comparison with Similar Compounds
Ethyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate can be compared with other bicyclic compounds, such as:
Bicyclo[2.2.2]octane-1-carboxylates: These compounds share the same core structure but may differ in their functional groups and substituents.
Platencin and related natural products: These compounds feature the bicyclo[2.2.2]octane core and have been studied for their antibiotic properties.
The uniqueness of ethyl 4-(aminomethyl)bicyclo[22
Properties
IUPAC Name |
ethyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-2-15-10(14)12-6-3-11(9-13,4-7-12)5-8-12/h2-9,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFTXLWNHHCISJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCC(CC1)(CC2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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